Product packaging for Methyl candesartan(Cat. No.:CAS No. 139481-69-9)

Methyl candesartan

货号: B030658
CAS 编号: 139481-69-9
分子量: 454.5 g/mol
InChI 键: RBPFEPGTRLLUKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Methyl candesartan is a key synthetic intermediate and investigative tool in the study of angiotensin II receptor blockers (ARBs). As a precursor to the active metabolite candesartan cilexetil, this compound is integral to research focused on the synthesis, metabolism, and structure-activity relationships of sartan-class pharmaceuticals. Its primary mechanism of action involves the potent and selective antagonism of the angiotensin II type 1 (AT1) receptor, thereby blocking the effects of the renin-angiotensin-aldosterone system (RAAS). In research settings, this compound is utilized to study cardiovascular pathophysiology, including hypertension, cardiac hypertrophy, and heart failure models. It provides a valuable means to dissect the signaling pathways mediated by angiotensin II, offering insights into vascular contraction, aldosterone secretion, and cellular proliferation. This high-purity compound is essential for pharmacological assays, analytical method development, and as a reference standard, empowering researchers to advance their understanding of cardiovascular disease mechanisms and therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N6O3 B030658 Methyl candesartan CAS No. 139481-69-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFEPGTRLLUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161060
Record name Methyl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-69-9
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl candesartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CANDESARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Synthesis of Methyl Candesartan (B1668252)

Methyl candesartan, or more formally 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate methyl ester, is a crucial intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan. Its synthesis involves several strategic chemical transformations, beginning from readily available precursors and proceeding through key intermediates. The methodologies often focus on the efficient construction of the benzimidazole and tetrazole ring systems, along with the formation of the pivotal biphenyl ether linkage.

The formation of the methyl ester group is a fundamental step in the synthesis of this compound and its precursors. This transformation is typically achieved through standard esterification reactions where a carboxylic acid is converted into its corresponding methyl ester.

One documented method involves the reaction of a carboxylic acid precursor, such as 3-nitrophthalic acid, with methanol in the presence of a catalyst. For instance, thionyl chloride can be used to facilitate this reaction. The process begins by adding thionyl chloride dropwise to a solution of the carboxylic acid in methanol, often in an ice-water bath to control the exothermic reaction. Subsequently, the mixture is heated to reflux for an extended period, which can be up to 24 hours, to ensure complete conversion. After the reaction, the solvent is removed by concentration, and the resulting product can be purified to yield the desired methyl ester. patsnap.com

The synthesis of this compound relies on specific precursors and starting materials that provide the necessary carbon skeleton and functional groups for building the final molecule. The selection of these materials is guided by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Methyl anthranilate is a frequently used starting material for the synthesis of key intermediates of candesartan. acs.orgresearchgate.net A common strategy involves the introduction of a nitro group at the 3-position of the benzene ring. This is achieved through a multi-step process that begins with the N-nitration of methyl anthranilate. This reaction is typically performed using a mixture of fuming nitric acid, acetic acid, and acetic anhydride at controlled temperatures (e.g., 18–20 °C), yielding methyl N-nitroanthranilate. acs.org

This N-nitro derivative then undergoes an acid-catalyzed rearrangement to introduce the nitro group onto the aromatic ring. Treatment with 80% aqueous sulfuric acid results in a mixture of 3-nitro and 5-nitro derivatives, with the desired 3-nitro isomer being the major product. acs.org This 1,2,3-trisubstituted nitro derivative serves as a crucial building block for the subsequent steps in the synthesis. acs.orgresearchgate.net

Methyl 2-amino-3-nitrobenzoate is recognized as a highly important intermediate in the synthesis of candesartan and its derivatives. jocpr.com This compound contains the necessary substitution pattern on the benzene ring required for the formation of the benzimidazole core of candesartan. It can be prepared from methyl anthranilate as described above, or it can be used as a starting material itself for subsequent reactions. acs.orggoogle.com

In one synthetic approach, methyl 2-amino-3-nitrobenzoate is reacted with 4'-formyl-2-biphenylcarbonitrile through a condensation reaction to form a Schiff base intermediate. This intermediate is then reduced, for example using palladium on carbon (Pd/C) as a catalyst, to yield 2-[[2'-cyanobiphenyl-4-yl]methyl]amino]-3-methyl anthranilate, another advanced intermediate on the path to candesartan. google.com

Several detailed synthetic routes for this compound and its immediate precursors have been developed, emphasizing efficiency and scalability. One practical synthesis starts from methyl anthranilate and proceeds through the formation of methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate, a key intermediate. acs.orgresearchgate.net

A common route can be summarized in the following steps:

N-Nitration of Methyl Anthranilate: Methyl anthranilate is dissolved in a mixture of acetic acid and fuming nitric acid. Acetic anhydride is then added at a controlled temperature of 18–20 °C. The reaction mixture is stirred and then poured into ice water to precipitate the product, Methyl N-Nitroanthranilate. acs.org

Rearrangement to form Nitro Derivatives: The N-nitro derivative is treated with 80% sulfuric acid at 0 °C. This acid-catalyzed rearrangement yields a mixture of Methyl 3-nitroanthranilate and Methyl 5-nitroanthranilate, with the 3-nitro isomer predominating. The desired isomer can be isolated by recrystallization from methanol. acs.org

N-Alkylation: A more efficient variation involves a second nitration to form Methyl N,3-dinitroanthranilate. This dinitro compound is then N-alkylated. The N-alkylation step introduces the cyanobiphenyl side chain. Methyl N,3-dinitroanthranilate is reacted with 4'-bromomethyl-biphenyl-2-nitrile in a solvent like tetrahydrofuran (THF) with a base such as triethylamine. The mixture is refluxed for several hours to yield Methyl N-[(2'-Cyanobiphenyl-4-yl)methyl]-N,3-dinitroanthranilate. acs.org

Reduction: The final step to obtain the key amino intermediate involves the catalytic reduction of the dinitro compound. This reduction removes both the aromatic nitro group and the N-nitro function simultaneously, affording the target intermediate, methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate, in good yield. acs.org

The subsequent steps to form this compound would involve the cyclization of this amino ester intermediate to form the benzimidazole ring, followed by the conversion of the nitrile group on the biphenyl moiety into a tetrazole ring.

StepReactionKey Reagents & SolventsConditionsProductReference
1N-NitrationMethyl anthranilate, Fuming nitric acid, Acetic acid, Acetic anhydride18–20 °C, 20 minMethyl N-Nitroanthranilate acs.org
2RearrangementMethyl N-Nitroanthranilate, 80% Sulfuric acid0 °C, 30 minMethyl 3-nitroanthranilate acs.org
3N-Alkylation of Dinitro IntermediateMethyl N,3-dinitroanthranilate, 4'-bromomethyl-biphenyl-2-nitrile, Triethylamine, THFReflux, 6 hMethyl N-[(2'-Cyanobiphenyl-4-yl)methyl]-N,3-dinitroanthranilate acs.org
4ReductionMethyl N-[(2'-Cyanobiphenyl-4-yl)methyl]-N,3-dinitroanthranilate, Catalyst (e.g., Raney nickel)Catalytic HydrogenationMethyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate acs.orgresearchgate.net

To improve process efficiency and reduce the need for isolating intermediates, one-pot synthesis strategies have been developed for candesartan. google.comwipo.int These methods often involve the formation of an ester of candesartan, such as the methyl or ethyl ester, as a non-isolated intermediate that is hydrolyzed in situ to the final candesartan product. google.com

Detailed Synthetic Routes and Reaction Conditions

Radiosynthesis of this compound Derivatives

The development of radiolabeled derivatives of candesartan is crucial for noninvasive in vivo imaging of Angiotensin II type 1 (AT1) receptors using PET scans. nih.gov These receptors are pivotal in the pathophysiology of various cardiovascular and kidney diseases. snmjournals.org Both Carbon-11 and Fluorine-18 have been successfully used to label candesartan derivatives, enabling detailed study of AT1 receptor distribution and density. nih.gov

Carbon-11 Labeling ([¹¹C]Methyl-Candesartan)

A key radiolabeled derivative is the O-[¹¹C]methyl version of candesartan. snmjournals.org The radiosynthesis of [¹¹C]Methyl-candesartan is a multi-step process designed for rapid and efficient production due to the short 20.4-minute half-life of Carbon-11. mdpi.comopenmedscience.com

The synthesis proceeds as follows:

Protection: The tetrazole group of the candesartan precursor is first protected using trityl chloride. snmjournals.org This step prevents unwanted side reactions during the methylation process.

O-[¹¹C]Methylation: The protected precursor undergoes O-methylation using [¹¹C]methyl iodide ([¹¹C]MeI). snmjournals.org This reaction is facilitated by the presence of potassium carbonate (K2CO3) and a phase-transfer catalyst, Kryptofix. snmjournals.org

Deprotection: The final step involves the removal of the trityl protecting group through acid hydrolysis with hydrochloric acid (HCl) at 65°C, yielding the final [¹¹C]Methyl-candesartan product. snmjournals.org

This method produces [¹¹C]Methyl-candesartan with high purity and specific activity, making it a promising agent for imaging AT1 receptors. snmjournals.org

Fluorine-18 Labeling ([¹⁸F]Fluoropyridine-Candesartan)

For a longer half-life (approximately 110 minutes) suitable for more extended imaging studies, Fluorine-18 is the isotope of choice. A novel candesartan derivative, [¹⁸F]fluoropyridine–candesartan, has been synthesized for this purpose. nih.govresearchgate.net

The synthesis is achieved through a "click chemistry" approach:

Reaction: The process involves a copper-catalyzed azide–alkyne cycloaddition reaction. nih.govresearchgate.net

Precursors: This reaction joins two key molecules: 2-[¹⁸F]fluoro-3-(pent-4-yn-1-yloxy)pyridine ([¹⁸F]FPyKYNE) and a tetrazole-protected azido-candesartan derivative. nih.govresearchgate.net

Deprotection: Following the cycloaddition, an acid deprotection step is performed to yield the final [¹⁸F]fluoropyridine–candesartan tracer. nih.govresearchgate.net

This entire three-step, two-pot synthesis can be completed within two hours. nih.govresearchgate.net The resulting tracer demonstrates favorable binding properties for potential use in PET imaging of renal AT1 receptors. researchgate.net

Optimization of Radiochemical Yield and Purity

Achieving high radiochemical yield and purity is paramount in the synthesis of radiotracers to ensure imaging quality and minimize patient radiation exposure.

For [¹¹C]Methyl-candesartan , studies have shown that the choice of reagents significantly impacts the outcome. Higher methylation yields were achieved when using a combination of K2CO3 and the phase-transfer catalyst Kryptofix, as compared to using tetrabutylammonium hydroxide. snmjournals.org This optimized process results in decay-corrected radiochemical yields of 50-70%, based on the initial [¹¹C]MeI. snmjournals.org The final product boasts high radiochemical purity exceeding 99% and specific activities ranging from 300 to 1500 Ci/mmol, with a total synthesis time of about 34 minutes. snmjournals.org

ParameterValueSource
Radiochemical Yield50-70% (decay-corrected) snmjournals.org
Radiochemical Purity>99% snmjournals.org
Specific Activity300-1500 Ci/mmol snmjournals.org
Total Synthesis Time34 minutes snmjournals.org

For [¹⁸F]Fluoropyridine-candesartan , the synthesis yields a product with a radiochemical purity of 97 ± 1% and a chemical purity of 98.3 ± 0.5%. nih.gov The molar activity at the end of synthesis is 203 ± 55 GBq/μmol. nih.gov The stability of the final formulation is also a key consideration, with the radiochemical purity remaining above 90% for at least 6 hours post-synthesis. nih.gov

ParameterValueSource
Radiochemical Purity97 ± 1% nih.gov
Chemical Purity98.3 ± 0.5% nih.gov
Molar Activity (EOS)203 ± 55 GBq/μmol nih.gov
Synthesis Time~2 hours nih.govresearchgate.net

These optimized methodologies provide robust pathways to produce high-quality radiolabeled candesartan derivatives for advanced medical imaging.

Based on the comprehensive search for publicly available scientific literature, there is no information regarding pharmacological and molecular studies conducted on the chemical compound "this compound" in the context of Angiotensin II Type 1 (AT1) receptor antagonism.

The extensive body of research focuses exclusively on candesartan , the active angiotensin II receptor antagonist, and its prodrug form, candesartan cilexetil . "this compound," likely referring to candesartan methyl ester, is mentioned in the scientific literature as an intermediate in the chemical synthesis of candesartan or as a reference standard for analytical purposes.

Therefore, it is not possible to provide an article on the pharmacological and molecular studies of "this compound" as outlined in the request, because such studies have not been published in the available scientific literature. The requested data on receptor binding affinity, selectivity, mechanism of antagonism, and ligand-receptor binding kinetics are specific to candesartan.

Pharmacological and Molecular Studies

Angiotensin II Type 1 (AT1) Receptor Antagonism

Effects on Renin-Angiotensin-Aldosterone System (RAAS)

Methyl candesartan (B1668252), an ester form of the potent angiotensin II receptor antagonist candesartan, exerts its effects by interacting with the Renin-Angiotensin-Aldosterone System (RAAS). As an antagonist of the angiotensin II type 1 (AT1) receptor, methyl candesartan has been shown to possess an IC50 value of 66 nM and exhibits blood pressure-lowering activity in rat models. This activity indicates a direct interference with the key effector hormone of the RAAS, angiotensin II.

The primary mechanism of action within the RAAS involves blocking the binding of angiotensin II to the AT1 receptor. Angiotensin II binding to this receptor normally mediates a cascade of physiological effects, including vasoconstriction, stimulation of aldosterone secretion from the adrenal glands, and sodium and water retention by the kidneys. nih.gov By inhibiting this interaction, AT1 receptor antagonists disrupt these pressor mechanisms.

Blockade of the AT1 receptor by compounds like candesartan leads to a compensatory response within the RAAS. This is characterized by an increase in plasma renin activity and, consequently, elevated levels of circulating angiotensin II. nih.govresearchgate.net However, despite the increase in angiotensin II, the antagonistic action at the receptor level prevents its physiological effects. Furthermore, the inhibition of angiotensin II's effect on the adrenal cortex results in reduced aldosterone secretion. researchgate.net While specific studies detailing the precise quantitative effects of this compound on individual RAAS components are limited, its function as an AT1 receptor antagonist suggests it would modulate the system in a manner consistent with other drugs in its class.

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological activity of this compound is intrinsically linked to its molecular structure. While it shares the core structural features of the highly potent antagonist candesartan, the presence of a methyl ester group in place of a carboxylic acid group significantly influences its interaction with the AT1 receptor.

Influence of Methyl Ester Group on Pharmacological Activity

The modification of the carboxyl group at the 7-position of the benzimidazole ring to a methyl ester is the defining structural feature of this compound and has a profound impact on its pharmacological activity. The free carboxyl group is crucial for the tight, long-lasting, and insurmountable binding characteristic of candesartan to the AT1 receptor. nih.gov This insurmountable antagonism means that even high concentrations of the natural ligand, angiotensin II, cannot easily displace the antagonist from the receptor. nih.gov

The conversion of this carboxyl group to a methyl ester significantly reduces the binding affinity. For comparison, this compound displays an IC50 of 66 nM for the AT1 receptor, whereas its parent compound, candesartan, has a much higher affinity with a reported IC50 of 0.26 nM and a dissociation constant (Kd) of 7.4 nM. nih.govselleckchem.com This demonstrates that the methyl ester form is substantially less potent. The reduced activity is attributed to the loss of a critical interaction between the negatively charged carboxylate and key basic amino acid residues, such as Lys199, within the AT1 receptor binding pocket. ntnu.nonih.gov

Table 1: Comparative Binding Affinity for the AT1 Receptor
CompoundBinding Affinity MetricValue
This compoundIC5066 nM
CandesartanIC500.26 nM
CandesartanKd7.4 nM

Key Structural Moieties for AT1 Receptor Binding

Despite the reduced potency due to the methyl ester group, this compound retains the essential structural moieties necessary for recognition and binding to the AT1 receptor. These include the benzimidazole ring system, the tetrazole group, and the biphenyl moiety. nih.govingentaconnect.com

The benzimidazole ring is a core heterocyclic structure in this compound. This ring system, along with its substituents, plays a pivotal role in orienting the molecule within the AT1 receptor's binding site. Molecular modeling studies have shown that the carboxyl group (present in candesartan and formed upon hydrolysis of this compound) at the 7-position of the benzimidazole ring forms a critical interaction, likely a salt bridge, with the amino acid residue Lys199 in the fifth transmembrane domain (TM5) of the receptor. ntnu.nonih.gov The ethoxy group at the 2-position also contributes to binding, with its oxygen atom potentially interacting with Gln257 in TM6. nih.gov

The acidic tetrazole ring, attached to the biphenyl moiety, is another critical pharmacophore for high-affinity binding. This group is considered a bioisostere of a carboxylic acid and is a common feature among many potent "sartan" drugs. ingentaconnect.com It is understood to engage in important interactions within the AT1 receptor. Studies have proposed that the tetrazole group interacts with basic amino acid residues, such as Arg167 in the second extracellular loop (ECL2) and potentially Asn295 in TM7. nih.govnih.gov This interaction helps to anchor the biphenyl-tetrazole portion of the molecule into the receptor pocket.

Table 2: Key Structural Moieties and Their Interactions with AT1 Receptor Residues
Structural MoietyInteracting AT1 Receptor Residue(s)Type of Interaction
Carboxyl Group (from hydrolyzed this compound)Lys199Ionic Interaction / Salt Bridge
Tetrazole GroupArg167, Asn295Ionic/Hydrogen Bonding
Biphenyl MoietyTyr113Hydrophobic / van der Waals
Ethoxy GroupGln257Hydrogen Bonding

Cellular and Molecular Mechanisms

Angiotensin II, upon binding to the AT1 receptor, activates several intracellular signaling pathways, a key one being the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of intracellular calcium, leading to various cellular responses.

Candesartan, as a potent AT1 receptor antagonist, effectively blocks angiotensin II-induced inositol phosphate (B84403) (IP) accumulation nih.gov. This inhibition of the IP signaling pathway is a direct consequence of its blockade of the AT1 receptor.

Given that this compound is expected to have significantly reduced affinity and antagonistic activity at the AT1 receptor due to the esterification of the essential carboxyl group, it is unlikely to be a potent modulator of the inositol phosphate accumulation pathway. Its ability to inhibit angiotensin II-induced IP production would be substantially diminished compared to candesartan. For this compound to have any effect on this pathway, it would likely need to be hydrolyzed back to candesartan. As a standalone compound, its direct impact on AT1 receptor-mediated signaling is presumed to be minimal.

The pharmacological profile of candesartan is characterized by its high selectivity for the AT1 receptor over the AT2 receptor and other receptors. This selectivity is a key factor in its therapeutic action, as it specifically targets the receptor responsible for the major pressor and pathological effects of angiotensin II.

Currently, there is no significant evidence in the scientific literature to suggest that this compound interacts with other cellular receptors or enzymes to a pharmacologically relevant extent. The research focus has been on its role as a synthetic intermediate for candesartan or as a radiolabeled tracer for studying AT1 receptor distribution acs.org. As the esterified form of a highly selective AT1 receptor antagonist, it is not expected to have significant off-target activity. Any potential biological effects would most likely be attributable to its conversion to candesartan.

Preclinical and Translational Research

In Vitro Studies

In vitro studies involving methyl candesartan (B1668252) have primarily focused on its binding characteristics to AT1 receptors and its functional effects related to AT1 receptor activation.

Receptor Binding Assays

In vitro binding assays have been conducted to assess the affinity and specificity of methyl candesartan, particularly its radiolabeled forms, for AT1 receptors. Studies using rat renal cortex have shown high binding of radiolabeled candesartan derivatives, including those related to this compound, in AT1R-rich tissue. researchgate.netacs.org This binding has been observed to be dose-dependent. researchgate.net Coincubation with known AT1R antagonists like losartan (B1675146) has demonstrated a significant reduction in the binding of these tracers, confirming their specificity for the AT1 receptor. researchgate.netacs.org For instance, coincubation with 10 μM losartan reduced the binding of a radiolabeled fluoropyridine-candesartan derivative in rat renal cortex. researchgate.netacs.org

Functional Assays (e.g., Angiotensin II-induced Vasoconstriction Inhibition)

In Vivo Animal Models

In vivo studies using animal models, predominantly rodents, have been crucial in understanding the behavior and effects of this compound, particularly in the context of AT1 receptor imaging and the study of conditions affecting the RAS.

Blood Pressure Lowering Activity in Rodent Models

The search results mention the use of rodent models, such as Dahl salt-sensitive rats, to study hypertension and the RAS. researchgate.net While candesartan is a known antihypertensive agent acting via AT1 receptor blockade, the provided information on this compound in these models is more focused on its use as a radiotracer for imaging AT1 receptor expression rather than its direct effects on blood pressure lowering. Studies in hypertensive rat models discuss alterations in blood pressure and the RAS, but specific data tables detailing the blood pressure lowering activity of this compound itself were not found within the provided search results. researchgate.net

Radioligand Imaging Studies (e.g., PET Imaging of AT1 Receptors)

Radiolabeled this compound, particularly with Carbon-11 ([¹¹C]methyl-candesartan), has been extensively investigated as a positron emission tomography (PET) tracer for the in vivo imaging of AT1 receptors. acs.orgbac-lac.gc.caresearchgate.netresearchgate.net Studies in rats have demonstrated that [¹¹C]methyl-candesartan exhibits specific binding to AT1 receptors, particularly in AT1R-rich tissues like the renal cortex and outer medulla. acs.orgresearchgate.net

Comparative studies have shown that [¹¹C]methyl-candesartan can have a superior in vivo kinetics and binding profile compared to other radiolabeled ligands like [¹¹C]methyl-losartan for imaging renal AT1R in rats and pigs. acs.org Ex vivo biodistribution and competition studies have confirmed the tissue retention time course and binding selectivity of [¹¹C]methyl-candesartan. researchgate.net High tissue retention has been observed in the renal cortex and outer medulla, consistent with known AT1 receptor distribution. researchgate.net Specific binding has been confirmed through significant reductions in uptake following pretreatment with AT1R antagonists like candesartan or losartan. researchgate.net

PET imaging studies using [¹¹C]methyl-candesartan have been used to assess AT1 receptor density in the rat kidney and to investigate changes in receptor expression in various physiological and pathological conditions, such as CKD and post-myocardial infarction. nih.govbac-lac.gc.caresearchgate.net These studies highlight the potential of radiolabeled this compound as a tool for non-invasive assessment of AT1 receptor status in vivo. researchgate.net

Data Table: In Vitro Binding Specificity in Rat Renal Cortex

TracerConditionBinding Reduction (%)NotesSource
[¹⁸F]Fluoropyridine–candesartan10 μM Losartan Coincubation26 ± 5In vitro autoradiography, n=12 researchgate.netacs.org
Radiolabeled this compound AnalogPretreatment with AntagonistSignificant ReductionEx vivo competition studies researchgate.net

Data Table: Ex Vivo Uptake in Rat Kidney Cortex

TracerTime Post-injectionConditionUptake Reduction (%)NotesSource
[¹⁸F]Fluoropyridine–candesartan20 minPretreatment with Candesartan or Losartan86 ± 3Ex vivo, n=8 researchgate.netacs.orgresearchgate.net
[¹¹C]methyl-candesartan15 minPretreatment with AT1R AntagonistHigher specific binding proportionCompared to [¹¹C]TH4 researchgate.net

Data Table: Comparison of Renal AT1R Binding in Rat Models

Animal ModelConditionRenal AT1R Binding (PET)Renal AT1R Binding (Autoradiography)Source
Nx rats (CKD model)UntreatedSignificantly lowerReduced (-36%, p<0.05) nih.gov
Nx rats (CKD model)Enalapril treatedNormalizedNormalized nih.gov
Nx rats (CKD model)Diltiazem treatedNo changeNo change nih.gov

Biotransformation and Metabolic Pathways

The biotransformation of this compound is anticipated to primarily involve the conversion to the active compound candesartan. The subsequent metabolic fate of candesartan has been more extensively studied and involves several pathways, although a significant portion of the drug is eliminated unchanged.

Metabolic Fate in Biological Systems (e.g., Mammalian, Plant)

In mammalian systems, following the likely hydrolysis of the methyl ester to candesartan, the active drug is primarily excreted unchanged. Elimination of candesartan occurs via both the renal and biliary routes drugbank.comfda.govfda.govchemicalbook.comnih.gov. Approximately 70-80% of the radioactivity following administration of radiolabeled candesartan is recovered as unchanged drug in urine and feces combined researchgate.net. Specifically, about 33% of radioactivity is recovered in urine and approximately 67% in feces after an oral dose of 14C-labeled candesartan cilexetil, while approximately 59% of radioactivity is recovered in urine and approximately 36% in feces after an intravenous dose of 14C-labeled candesartan fda.gov. Biliary excretion contributes to the elimination of candesartan fda.govfda.gov.

Role of Ester Hydrolysis and Other Biotransformations

Ester hydrolysis is expected to play a crucial role in the biotransformation of this compound. Similar to candesartan cilexetil, which undergoes rapid and complete ester hydrolysis in the intestinal wall to form candesartan, this compound is likely converted to candesartan through enzymatic hydrolysis drugbank.comfda.govfda.govchemicalbook.comnih.govwikipedia.orgchemeurope.comresearchgate.nethres.cascbt.comfda.gov. This hydrolysis is essential for the release of the active candesartan moiety.

Beyond ester hydrolysis, candesartan undergoes other biotransformations, albeit to a minor extent. These include O-deethylation and glucuronidation researchgate.net. These pathways contribute to the metabolic clearance of candesartan and the formation of metabolites.

Involvement of Cytochrome P450 Enzymes (e.g., CYP2C9)

Minor hepatic metabolism of candesartan occurs through the cytochrome P450 system nih.govnih.gov. Specifically, cytochrome P450 2C9 (CYP2C9) is involved in the O-deethylation of candesartan to an inactive metabolite drugbank.comfda.govchemicalbook.comnih.govresearchgate.netnih.govhres.cahres.cahres.cadrugs.comgetzpharma.com. This O-deethylation pathway accounts for less than 20% of candesartan's metabolism drugbank.comnih.govresearchgate.net. In vitro studies indicate the involvement of CYP2C9 in this biotransformation hres.cahres.cahres.ca. Studies investigating the effect of CYP2C93 polymorphism on candesartan metabolism have characterized the kinetics of candesartan by CYP2C91/1 and CYP2C91/*3 in human liver microsomes and expressed enzymes researchgate.netnih.govbsb-muenchen.de.

Glucuronidation Pathways (e.g., UGT1A3)

Candesartan also undergoes glucuronidation. N-glucuronidation in the tetrazole ring by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A3 (UGT1A3) is a known metabolic pathway drugbank.comnih.govresearchgate.net. UGT1A3 exhibits a strong regioselectivity towards the N2 position of the tetrazole ring in candesartan nih.gov. Candesartan N2-glucuronide is identified as a metabolite biosynth.comclearsynth.comsimsonpharma.comnih.gov. O-glucuronidation may also occur drugbank.com. Studies in rats have identified glucuronides of candesartan as positional isomers, with N-glucuronide found in plasma and acyl glucuronide in bile nih.gov. Other UGTs, such as UGT2B7, have also been shown to glucuronidate candesartan at the tetrazole-N2 position, while UGTs 1A7-1A10 primarily yield candesartan O-glucuronide nih.gov.

Based on the metabolic fate of candesartan, the following table summarizes the key biotransformation pathways observed for candesartan, which are relevant after the hydrolysis of this compound.

PathwayEnzyme(s) InvolvedExtent of Metabolism (Candesartan)Metabolite(s)
Ester HydrolysisEsterasesComplete (for prodrugs)Candesartan (from this compound)
O-DeethylationCYP2C9Minor (<20%) drugbank.comfda.govchemicalbook.comnih.govresearchgate.netnih.govO-deethylated candesartan (inactive) chemicalbook.com
GlucuronidationUGT1A3, UGT2B7, UGT1A7-1A10, othersMinor researchgate.netN-glucuronides (e.g., N2-glucuronide), O-glucuronides drugbank.comnih.govresearchgate.netnih.govclearsynth.comnih.govnih.govhmdb.canih.gov
ExcretionNot applicablePrimarily unchanged drug (70-80%) researchgate.netCandesartan

Analytical and Characterization Methodologies

Chromatographic Techniques for Analysis and Quantification

Chromatography is a fundamental tool for separating Methyl candesartan (B1668252) from its parent compound, Candesartan cilexetil, and other related impurities. Various liquid chromatography techniques are utilized, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of Methyl candesartan. Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. sielc.comgoogle.com The separation is based on the differential partitioning of the analyte between the two phases.

Several RP-HPLC methods have been developed, often employing C8 or C18 columns. google.comijpsr.com A typical method might use a mobile phase consisting of a mixture of acetonitrile (B52724) and a low-pH aqueous buffer, such as potassium dihydrogen phosphate (B84403) or a dilute acid like phosphoric acid. sielc.comijpsr.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all related substances. google.comclockss.org Detection is commonly performed using a UV detector, with wavelengths set around 230 nm or 260 nm. humanjournals.comactapharmsci.com One specific method uses a Waters XTerra MS C18 column with a gradient program of acetonitrile and a phosphoric acid buffer, achieving a retention time for the main component of approximately 6.381 minutes. clockss.org

Column TypeMobile PhaseFlow RateDetection WavelengthReference
Newcrom R1Acetonitrile (MeCN), water, and phosphoric acidNot SpecifiedNot Specified sielc.com
Hypersil ODS C-18 (250 x 4.6 mm, 5µm)Acetonitrile: 0.05 M KH₂PO₄ buffer (65:35)1.5 ml/minNot Specified ijpsr.com
Phenomenex Luna C8 (250x4.6 mm, 5µ)Methanol: 10mM potassium dihydrogen phosphate (pH 3.0) (85:15 v:v)1 mL/min260 nm actapharmsci.com
Waters XTerra MS C18 (4.6 mm × 150 mm × 5 μm)Gradient of Acetonitrile and Phosphoric acid buffer1.0 mL/min210 nm clockss.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. nih.gov

For the analysis of candesartan and its impurities, UPLC methods provide a rapid and sensitive approach. nih.gov A developed UPLC method successfully separated 12 impurities of candesartan cilexetil in a single 20-minute run. nih.gov These methods typically use columns like the Waters Acquity BEH Shield RP18 and employ gradient elution with mobile phases composed of acetonitrile and phosphate buffers. nih.govresearchgate.net The enhanced sensitivity and speed of UPLC make it highly suitable for quality control and impurity profiling in pharmaceutical manufacturing. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique used for the qualitative analysis and separation of candesartan and its related compounds. researchgate.net In this method, a stationary phase, such as silica (B1680970) gel 60 GF254, is coated onto a flat plate. researchgate.net The sample is spotted onto the plate, which is then placed in a chamber with a mobile phase. researchgate.net

A reported high-performance TLC (HPTLC) method for the analysis of candesartan cilexetil used a mobile phase of acetone-chloroform-ethyl acetate-methanol in a 3:3:3:0.5 (v/v) ratio. researchgate.net Detection was carried out at 280 nm. researchgate.net The separation is visualized by the differential migration of the compounds up the plate, resulting in distinct RF (retardation factor) values. For candesartan cilexetil, an RF value of 0.27 was observed under these conditions. researchgate.net

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns.

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both quantification and structural confirmation, especially in complex matrices like human plasma. nih.govscielo.br Electrospray ionization (ESI) is a common technique used to generate ions of the analyte. nih.govscielo.br In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce daughter ions. This transition is highly specific to the analyte. For candesartan, a common mass transition monitored is from m/z 441.2 to 263.2 in positive ionization mode. nih.gov

Validation of Analytical Methods (e.g., LOD, LOQ, Linearity, Accuracy, Precision)

Validation is the process of confirming that an analytical method is suitable for its intended purpose. wjarr.com Key validation parameters, as defined by guidelines from bodies like the International Council for Harmonisation (ICH), include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijcrt.orgrjptonline.org

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. humanjournals.comrjptonline.org

Accuracy: This is the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. ijcrt.orgscispace.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). wjarr.comscispace.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. rjptonline.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. humanjournals.comrjptonline.org

The table below summarizes typical validation parameters reported for analytical methods developed for candesartan and related compounds.

ParameterReported Value/RangeTechniqueReference
Linearity Range100-180 ppmHPLC humanjournals.com
Correlation Coefficient (r²)> 0.999LC-MS/MS nih.gov
Accuracy (% Recovery)96.33%HPLC humanjournals.com
Accuracy (% Recovery)99.26% - 100.41%HPLC/UV ijpsr.comrjptonline.org
Precision (% RSD)< 2.0%HPLC scispace.com
LOD0.095 µg/mlHPLC humanjournals.com
LOQ0.58 µg/mlHPLC humanjournals.com
LOD0.258 µg/mlUV rjptonline.org
LOQ0.784 µg/mlUV rjptonline.org

Drug Discovery and Development Implications

Role in Design of New Therapeutic Agents

While candesartan (B1668252) itself is the active pharmaceutical ingredient targeting the AT₁ receptor, related compounds like Methyl candesartan can play a role in the design and optimization of new therapeutic agents. The synthesis and study of structural analogs, including ester derivatives such as this compound, are common practices in medicinal chemistry. These studies help researchers understand the relationship between chemical structure and biological activity, as well as physicochemical properties. By synthesizing and evaluating compounds with subtle structural differences, such as the methylation present in this compound compared to the carboxylic acid in candesartan, researchers can gain insights into how specific functional groups influence receptor binding, efficacy, and other pharmacological characteristics. This knowledge can then guide the rational design of novel compounds with improved properties.

Impurity Profiling and Control in Pharmaceutical Manufacturing

This compound is relevant in the context of impurity profiling and control during the manufacturing of candesartan cilexetil and candesartan. Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at detecting, identifying, and quantifying organic and inorganic impurities, as well as residual solvents in drug substances and formulations. researchgate.netrroij.com Regulatory bodies emphasize the importance of identifying and controlling impurities to ensure the safety and efficacy of pharmaceutical products. rroij.comontosight.ai

During the synthesis of candesartan cilexetil, various related substances and degradation products can form. researchgate.netresearchgate.net this compound, being structurally similar to candesartan, could potentially be present as a process-related impurity or a degradation product. The identification and characterization of such impurities are crucial for developing robust manufacturing processes and analytical methods to monitor their levels. nih.govontosight.ai Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for the separation and estimation of impurities in sartans, including candesartan cilexetil. researchgate.netrroij.com Control of impurities like this compound is vital to ensure the quality and efficacy of the final drug product. ontosight.ai

Insights into Pharmacokinetic Profiles of Related Compounds

Studying the pharmacokinetic behavior of compounds structurally related to active drugs, such as this compound in relation to candesartan, can provide valuable insights. Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body. While candesartan cilexetil is a prodrug that is hydrolyzed to the active candesartan, the behavior of related ester compounds like this compound can inform the understanding of metabolic pathways and the impact of different ester groups on absorption and distribution. drugbank.commdpi.com Although specific pharmacokinetic data solely for this compound were not extensively detailed in the provided information, its structural similarity suggests it could be a subject of investigation in pharmacokinetic studies to understand how minor structural variations influence the ADME profile compared to the parent drug and its prodrug. Studies on the pharmacokinetics of candesartan and other ARBs highlight the importance of factors like bioavailability, protein binding, and metabolism in determining their therapeutic effect. drugbank.commdpi.comnih.gov Examining related compounds can help elucidate these relationships.

Translational Aspects for Future Drug Design

The knowledge gained from studying compounds like this compound within the context of candesartan development has translational aspects for future drug design. Understanding the chemical properties, formation as an impurity, and potential pharmacokinetic behavior of related compounds contributes to a broader understanding of the sartan class of ARBs. This can inform the design of next-generation ARBs with improved properties, such as enhanced bioavailability, altered metabolic profiles, or reduced potential for impurity formation during synthesis. The ongoing research in hypertension treatment and drug delivery systems for ARBs, such as lipid-based drug delivery systems to improve bioavailability, underscores the continuous effort to optimize therapeutic outcomes. mdpi.comtandfonline.comnih.gov Insights derived from the detailed study of compounds like this compound contribute to the scientific foundation upon which future drug discovery efforts in this therapeutic area are built.

常见问题

Q. How can in silico tools enhance this compound’s solubility and stability predictions?

  • COSMO-RS simulations predict solubility in solvent mixtures, while molecular dynamics assess amorphous solid dispersion stability. Validate with accelerated stability testing (e.g., ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl candesartan
Reactant of Route 2
Methyl candesartan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。